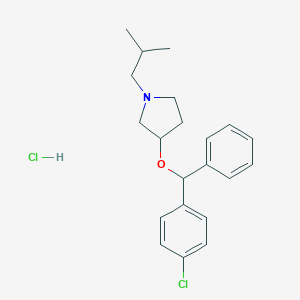

3-(p-Chloro-alpha-phenylbenzyloxy)-1-isobutylpyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pradigastat est un inhibiteur de la diacylglycérol acyltransférase 1 (DGAT1) hautement puissant et spécifique. Il est principalement utilisé dans le traitement du syndrome de chylomicronémie familiale, une maladie lipidique rare caractérisée par une hypertriglycéridémie sévère due à une déficience complète de la lipoprotéine lipase . Pradigastat bloque la synthèse des triglycérides des chylomicrons, ce qui en fait un traitement attractif pour les patients atteints de cette maladie .

Méthodes De Préparation

Pradigastat est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes méthodes de production industrielle du pradigastat impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté .

Analyse Des Réactions Chimiques

Pradigastat subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Pradigastat a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier l'inhibition de la diacylglycérol acyltransférase 1. En biologie, il est utilisé pour étudier le rôle de la diacylglycérol acyltransférase 1 dans le métabolisme des lipides. En médecine, le pradigastat est étudié pour son potentiel à traiter d'autres troubles lipidiques et maladies métaboliques. Dans l'industrie, il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant le métabolisme des lipides .

Mécanisme d'action

Pradigastat exerce ses effets en inhibant la diacylglycérol acyltransférase 1, une enzyme impliquée dans la synthèse des triglycérides. En bloquant cette enzyme, le pradigastat réduit la synthèse des triglycérides des chylomicrons, ce qui entraîne une diminution des taux de triglycérides plasmatiques. Les cibles moléculaires du pradigastat comprennent la diacylglycérol acyltransférase 1 et d'autres enzymes impliquées dans le métabolisme des lipides .

Applications De Recherche Scientifique

Pradigastat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of diacylglycerol acyltransferase 1. In biology, it is used to investigate the role of diacylglycerol acyltransferase 1 in lipid metabolism. In medicine, pradigastat is being studied for its potential to treat other lipid disorders and metabolic diseases. In industry, it is used in the development of new therapeutic agents targeting lipid metabolism .

Mécanisme D'action

Pradigastat exerts its effects by inhibiting diacylglycerol acyltransferase 1, an enzyme involved in the synthesis of triglycerides. By blocking this enzyme, pradigastat reduces the synthesis of chylomicron triglycerides, leading to a decrease in plasma triglyceride levels. The molecular targets of pradigastat include diacylglycerol acyltransferase 1 and other enzymes involved in lipid metabolism .

Comparaison Avec Des Composés Similaires

Pradigastat est unique parmi les inhibiteurs de la diacylglycérol acyltransférase 1 en raison de sa forte puissance et de sa spécificité. Des composés similaires comprennent d'autres inhibiteurs de la diacylglycérol acyltransférase 1, tels que le LCQ-908 et le LCQ-908NXA. pradigastat se distingue par son profil pharmacocinétique favorable et son faible potentiel d'interactions médicamenteuses .

Propriétés

Numéro CAS |

102446-20-8 |

|---|---|

Formule moléculaire |

C21H27Cl2NO |

Poids moléculaire |

380.3 g/mol |

Nom IUPAC |

3-[(4-chlorophenyl)-phenylmethoxy]-1-(2-methylpropyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C21H26ClNO.ClH/c1-16(2)14-23-13-12-20(15-23)24-21(17-6-4-3-5-7-17)18-8-10-19(22)11-9-18;/h3-11,16,20-21H,12-15H2,1-2H3;1H |

Clé InChI |

KDDZJPQFSRCWHF-UHFFFAOYSA-N |

SMILES |

CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

SMILES canonique |

CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Synonymes |

3-[(4-chlorophenyl)-phenyl-methoxy]-1-(2-methylpropyl)pyrrolidine hydr ochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.